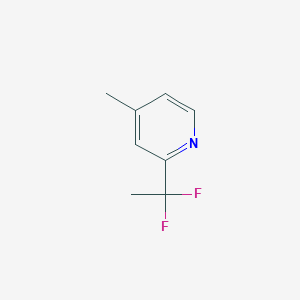
2,3,5,6-Tetramethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Descripción general
Descripción
The compound “2,3,5,6-Tetramethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a derivative of pyridine and boronic acid. It contains a pyridine ring which is substituted with methoxy groups at the 2nd, 3rd, 5th, and 6th positions. The 4th position of the pyridine ring is substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group .
Molecular Structure Analysis
The molecular structure of this compound can be determined using techniques such as X-ray diffraction, NMR spectroscopy, and DFT calculations . The structure is likely to be confirmed by comparing the DFT calculated value with the X-ray diffraction value .Chemical Reactions Analysis
The compound can participate in various chemical reactions. For example, it can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Physical And Chemical Properties Analysis
The compound is a solid with a white to pale yellow color . Its molecular formula is C15H24BNO6 and it has a molecular weight of 325.17 g/mol . Other physical and chemical properties such as boiling point, density, and refractive index can be determined using experimental methods .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Compounds related to 2,3,5,6-tetramethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine have been synthesized and studied. Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and similar compounds were obtained via a three-step substitution reaction. Their structures were confirmed using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Molecular structures were optimized using density functional theory (DFT) and compared with X-ray diffraction values, revealing consistency between DFT-optimized structures and crystal structures (Huang et al., 2021).
Molecular Electrostatic Potential and Frontier Molecular Orbitals
- The molecular electrostatic potential and frontier molecular orbitals of these compounds have been investigated using DFT, uncovering some of their physicochemical properties (Huang et al., 2021).
Comparison with Regioisomers
- A study on 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, a compound closely related to the one , compared its structure with its regioisomer. Differences in the orientation of the dioxaborolane ring and bond angles of the BO2 group were noted. Ab initio calculations of the HOMO and LUMO were performed, corresponding to observed differences in chemical reactions (Sopková-de Oliveira Santos et al., 2003).
Application in Synthesis of Medicinally Important Compounds
- The compound has been used in the synthesis of 3-(hetero)arylpyrazolo[1,5-a]pyridines, important in medicinal chemistry. This was achieved via an optimized synthesis and Suzuki coupling of a related boronic ester (Bethel et al., 2012).
Luminescent Properties in Polymer Chemistry
- In polymer chemistry, derivatives of this compound have been used to synthesize deeply colored polymers with significant solubility in organic solvents. These polymers exhibited luminescent properties, indicating potential applications in material science (Welterlich et al., 2012).
Mecanismo De Acción
Target of Action
The primary target of 2,3,5,6-Tetramethoxypyridine-4-boronic acid pinacol ester is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic ester transfers formally nucleophilic organic groups from boron to palladium . This results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway leads to the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis processes .
Pharmacokinetics
It is known that boronic esters, including pinacol boronic esters, are generally stable and readily prepared . They are also considered environmentally benign . These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds . This is a critical outcome in organic synthesis, enabling the construction of complex organic molecules from simpler precursors .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, boronic acids and their esters, including the compound , are only marginally stable in water . Hydrolysis can occur, particularly at physiological pH . Therefore, the compound’s action can be significantly affected by the presence of water and the pH of the environment .
Propiedades
IUPAC Name |
2,3,5,6-tetramethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO6/c1-14(2)15(3,4)23-16(22-14)9-10(18-5)12(20-7)17-13(21-8)11(9)19-6/h1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGRCPJXQVCNSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC(=C2OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-Tetramethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[(2-chloropropanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1402872.png)



![2-[3-(2-tert-Butoxycarbonyl-amino-ethyl)-5-chloro-1H-indol-2-yl]-4-methyl-pentanoic acid methyl ester](/img/structure/B1402876.png)
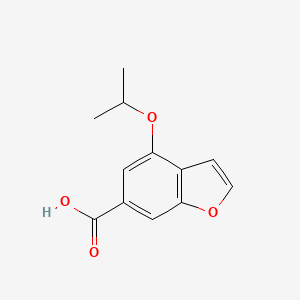
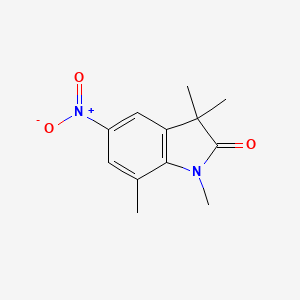
![[2-(1-Ethyl-1H-pyrazol-5-yl)-1-methylethyl]amine](/img/structure/B1402885.png)

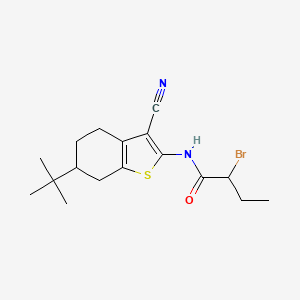
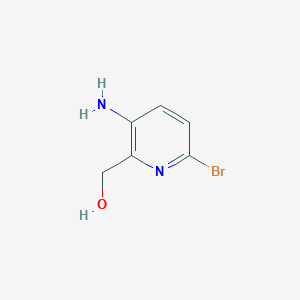
![2'-Fluoro-4'-methyl-5-pivalamido-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1402889.png)
